Cas no 1702783-84-3 (4-Pyrimidinecarboxylic acid, 2-(2-furanyl)-5-methyl-)

4-Pyrimidinecarboxylic acid, 2-(2-furanyl)-5-methyl- Chemical and Physical Properties
Names and Identifiers
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- 4-Pyrimidinecarboxylic acid, 2-(2-furanyl)-5-methyl-
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- Inchi: 1S/C10H8N2O3/c1-6-5-11-9(7-3-2-4-15-7)12-8(6)10(13)14/h2-5H,1H3,(H,13,14)
- InChI Key: UHUFIIFPAQHRGT-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CO2)=NC=C(C)C(C(O)=O)=N1
4-Pyrimidinecarboxylic acid, 2-(2-furanyl)-5-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-685818-0.25g |
2-(furan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1702783-84-3 | 95.0% | 0.25g |
$906.0 | 2025-03-12 | |
Enamine | EN300-685818-0.1g |
2-(furan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1702783-84-3 | 95.0% | 0.1g |
$867.0 | 2025-03-12 | |
Enamine | EN300-685818-1.0g |
2-(furan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1702783-84-3 | 95.0% | 1.0g |
$986.0 | 2025-03-12 | |
Enamine | EN300-685818-2.5g |
2-(furan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1702783-84-3 | 95.0% | 2.5g |
$1931.0 | 2025-03-12 | |
Enamine | EN300-685818-0.05g |
2-(furan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1702783-84-3 | 95.0% | 0.05g |
$827.0 | 2025-03-12 | |
Enamine | EN300-685818-10.0g |
2-(furan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1702783-84-3 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 | |
Enamine | EN300-685818-5.0g |
2-(furan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1702783-84-3 | 95.0% | 5.0g |
$2858.0 | 2025-03-12 | |
Enamine | EN300-685818-0.5g |
2-(furan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1702783-84-3 | 95.0% | 0.5g |
$946.0 | 2025-03-12 |
4-Pyrimidinecarboxylic acid, 2-(2-furanyl)-5-methyl- Related Literature
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
Additional information on 4-Pyrimidinecarboxylic acid, 2-(2-furanyl)-5-methyl-
Introduction to 4-Pyrimidinecarboxylic acid, 2-(2-furanyl)-5-methyl- (CAS No. 1702783-84-3) and Its Emerging Applications in Chemical Biology
4-Pyrimidinecarboxylic acid, 2-(2-furanyl)-5-methyl-, identified by the Chemical Abstracts Service Number (CAS No.) 1702783-84-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the pyrimidine family, which is well-documented for its role in various biological processes and as a scaffold for drug development. The presence of a furanyl group at the 2-position and a methyl group at the 5-position introduces distinct electronic and steric characteristics, making it a promising candidate for further exploration in medicinal chemistry and biochemical research.
The structural features of 4-Pyrimidinecarboxylic acid, 2-(2-furanyl)-5-methyl- contribute to its potential biological activity. Pyrimidine derivatives are widely recognized for their involvement in nucleic acid metabolism and as key components in antiviral, anticancer, and antimicrobial agents. The furanyl moiety, in particular, has been shown to enhance binding affinity and selectivity in drug-target interactions, a property that is highly valued in the design of novel therapeutics. The methyl group at the 5-position further modulates the compound's pharmacokinetic profile, potentially improving its solubility and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 4-Pyrimidinecarboxylic acid, 2-(2-furanyl)-5-methyl- with various biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in signal transduction pathways, making it a candidate for therapeutic intervention in diseases such as cancer and inflammatory disorders. The furanyl group's ability to form hydrogen bonds and π-stacking interactions with biomolecules enhances its potential as a pharmacophore.
In vitro studies have begun to unravel the mechanistic aspects of 4-Pyrimidinecarboxylic acid, 2-(2-furanyl)-5-methyl-'s biological effects. Preliminary data indicate that it may exhibit inhibitory activity against certain kinases and transcription factors, which are critical players in cellular regulation. The compound's ability to modulate these pathways could lead to the development of novel therapeutic strategies for conditions characterized by dysregulated signal transduction. Additionally, its interaction with DNA repair enzymes has been explored, suggesting potential applications in cancer therapy where DNA damage response is a key factor.
The synthesis of 4-Pyrimidinecarboxylic acid, 2-(2-furanyl)-5-methyl- represents another area of interest. Researchers have developed efficient synthetic routes that leverage modern catalytic methods to produce this compound with high yield and purity. These methods often involve multi-step organic transformations, including condensation reactions, cyclization processes, and functional group modifications. The optimization of these synthetic pathways is crucial for scaling up production and facilitating further research.
The pharmaceutical industry has taken note of the promising properties of 4-Pyrimidinecarboxylic acid, 2-(2-furanyl)-5-methyl-, leading to several ongoing clinical trials and preclinical studies. These investigations aim to evaluate its safety profile and efficacy in treating various diseases. The compound's potential as an anti-inflammatory agent has been particularly highlighted, with early trials showing encouraging results in animal models of inflammation. Furthermore, its antimicrobial properties have been investigated, suggesting that it may serve as a lead compound for developing new antibiotics against resistant bacterial strains.
The role of 4-Pyrimidinecarboxylic acid, 2-(2-furanyl)-5-methyl- in drug discovery extends beyond its direct therapeutic applications. It serves as a valuable scaffold for designing analogs with enhanced properties. By modifying its structure through combinatorial chemistry or structure-based drug design approaches, researchers can generate libraries of derivatives with tailored biological activities. This strategy has led to the identification of several lead compounds that are now being tested in early-stage clinical trials.
The environmental impact of synthesizing and using 4-Pyrimidinecarboxylic acid, 2-(2-furanyl)-5-methyl- is also an important consideration. Green chemistry principles have been applied to develop more sustainable synthetic methods that minimize waste and reduce hazardous byproducts. These approaches align with global efforts to promote environmentally friendly practices in pharmaceutical manufacturing. Additionally, biodegradability studies have been conducted to assess the ecological footprint of this compound once it enters the environment.
Future directions for research on 4-Pyrimidinecarboxylic acid, 2-(2-furanyl)-5-methyl- include exploring its interactions with complex biological systems using advanced techniques such as CRISPR-Cas9 gene editing and high-throughput screening assays. These methods will provide deeper insights into its mode of action and help identify new therapeutic applications. Furthermore, collaborations between academia and industry are expected to accelerate the translation of laboratory findings into clinical practice.
In conclusion,4-Pyrimidinecarboxylic acid, with CAS No. 1702783-84-3, represents a significant advancement in chemical biology due to its unique structural features and promising biological activities. Its potential applications span multiple therapeutic areas, including cancer treatment、inflammatory diseases、and antimicrobial therapy。With ongoing research efforts focused on optimizing synthesis、elucidating mechanisms、and advancing clinical development,this compound is poised to make substantial contributions to modern medicine。
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